molecular formula C21H17N3O2S B11142066 (5E)-5-(4-ethoxybenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-5-(4-ethoxybenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11142066
M. Wt: 375.4 g/mol
InChI Key: JOYWQPXDAJAWBZ-BHTJOUODSA-N
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Description

(5E)-5-[(4-ETHOXYPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4-ETHOXYPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core triazolo[3,2-b][1,3]thiazole structure, followed by the introduction of the ethoxyphenyl and phenylethenyl groups through condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(4-ETHOXYPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[(4-ETHOXYPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are investigated to understand its effects on cellular processes.

Medicine

In medicine, (5E)-5-[(4-ETHOXYPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is explored for its potential therapeutic applications. Its ability to modulate specific biological pathways makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and nanotechnology.

Mechanism of Action

The mechanism of action of (5E)-5-[(4-ETHOXYPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
  • (5E)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE

Uniqueness

The uniqueness of (5E)-5-[(4-ETHOXYPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific functional groups and structural configuration. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H17N3O2S

Molecular Weight

375.4 g/mol

IUPAC Name

(5E)-5-[(4-ethoxyphenyl)methylidene]-2-[(E)-2-phenylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H17N3O2S/c1-2-26-17-11-8-16(9-12-17)14-18-20(25)24-21(27-18)22-19(23-24)13-10-15-6-4-3-5-7-15/h3-14H,2H2,1H3/b13-10+,18-14+

InChI Key

JOYWQPXDAJAWBZ-BHTJOUODSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)/C=C/C4=CC=CC=C4)S2

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=CC=C4)S2

Origin of Product

United States

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